molecular formula C₂₈H₃₀D₆FN₃O₁₂S B1150685 Rosuvastatin-d6 Acyl-β-D-glucuronide

Rosuvastatin-d6 Acyl-β-D-glucuronide

Cat. No.: B1150685
M. Wt: 663.7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Relationship to Rosuvastatin

This compound exhibits a complex molecular architecture that incorporates multiple structural modifications relative to the parent compound rosuvastatin. The chemical identity is defined by the molecular formula C28H30D6FN3O12S, indicating the presence of 28 carbon atoms, 30 hydrogen atoms, 6 deuterium atoms, one fluorine atom, three nitrogen atoms, 12 oxygen atoms, and one sulfur atom. The molecular weight of 663.7 g/mol reflects the substantial increase from the parent rosuvastatin molecule due to the glucuronide conjugation.

The structural relationship to rosuvastatin is characterized by three major modifications. First, the incorporation of six deuterium atoms replacing specific hydrogen atoms in the molecule, particularly in the isopropyl group where deuterium substitution occurs at both methyl groups, creating a 1,1,1,3,3,3-hexadeuteriopropan-2-yl moiety. Second, the attachment of a β-D-glucuronic acid unit through an acyl linkage to the carboxylic acid functional group of rosuvastatin, forming the characteristic glucuronide conjugate. Third, the preservation of the core pyrimidine ring system with its 4-fluorophenyl substituent and methylsulfonamide group that defines the pharmacophore of rosuvastatin.

The stereochemical configuration is precisely defined with multiple chiral centers throughout the molecule. The glucuronic acid unit maintains the β-D configuration with (2R,3R,4R,5S,6R) stereochemistry, while the original rosuvastatin portion retains its (3S,5R) configuration at the hydroxylated carbon centers. This stereochemical complexity is essential for the compound's function as a metabolic probe, as enzymatic processes in biological systems exhibit high stereoselectivity.

Table 1: Structural Comparison of Rosuvastatin and this compound

Property Rosuvastatin This compound
Molecular Formula C22H28FN3O6S C28H30D6FN3O12S
Molecular Weight 481.54 g/mol 663.7 g/mol
Deuterium Atoms 0 6
Glucuronide Unit Absent Present
Chiral Centers 2 7

Role as a Deuterated Metabolic Probe in Pharmacological Studies

The deuterated nature of this compound confers exceptional utility as a metabolic probe in pharmacological investigations. The strategic placement of deuterium atoms creates isotopic differentiation that enables precise quantification and tracking through analytical techniques such as liquid chromatography-tandem mass spectrometry. The deuterium labeling provides enhanced stability compared to the non-deuterated analog, reducing the potential for isotopic exchange and ensuring reliable analytical results throughout extended study periods.

In pharmacokinetic studies, this compound serves as an internal standard for the quantification of rosuvastatin and its metabolites in biological matrices. Research has demonstrated its effectiveness in human plasma analysis, where the deuterated compound exhibits similar extraction characteristics to the parent drug while providing distinct mass spectrometric signatures. The extraction recovery rates for deuterated rosuvastatin compounds typically range from 66% to 77%, indicating efficient sample preparation procedures for analytical quantification.

The application extends to drug-drug interaction studies where rosuvastatin metabolism may be altered by co-administered medications. Studies investigating interactions with telmisartan and cyclosporine have utilized deuterated rosuvastatin derivatives to monitor changes in pharmacokinetic parameters. These investigations revealed that transport-mediated interactions primarily affect breast cancer resistance protein rather than organic anion transporting polypeptide pathways, findings that were only possible through the use of isotopically labeled probes.

Metabolic pathway elucidation represents another critical application domain. The glucuronide conjugate serves as a direct marker for Phase II metabolism mediated by uridine 5'-diphospho-glucuronosyltransferase enzymes. Research has shown that specific enzyme subtypes including uridine 5'-diphospho-glucuronosyltransferase 1A1, 1A3, and 2B7 contribute significantly to statin glucuronidation, with uridine 5'-diphospho-glucuronosyltransferase 1A3 demonstrating the highest lactonization capacity.

Significance of β-D-Glucuronidation in Statin Metabolism

The β-D-glucuronidation process represents a fundamental Phase II metabolic pathway that plays a crucial role in statin disposition and elimination. This conjugation reaction involves the enzymatic transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid to carboxylic acid functional groups, resulting in more hydrophilic metabolites that facilitate renal excretion. The significance of this pathway extends beyond simple detoxification, as glucuronide formation can influence drug efficacy, tissue distribution, and potential for drug-drug interactions.

Research examining rosuvastatin metabolism has revealed that glucuronidation occurs primarily in hepatic tissue through the action of specific uridine 5'-diphospho-glucuronosyltransferase isoforms. The enzyme specificity studies demonstrate marked differences in substrate preference among statin compounds, with rosuvastatin showing moderate susceptibility to glucuronidation compared to other statins such as pitavastatin and atorvastatin. This selectivity has important implications for understanding individual variations in drug response and the potential for polymorphisms in uridine 5'-diphospho-glucuronosyltransferase genes to affect therapeutic outcomes.

The formation of acyl glucuronides, as exemplified by this compound, involves specific chemical reactivity that can lead to additional metabolic consequences. Acyl glucuronides are known to be chemically reactive species that can undergo intramolecular rearrangement reactions or react with cellular nucleophiles. This reactivity has been implicated in certain adverse drug reactions, making the study of these metabolites particularly important for drug safety assessment.

Table 2: Uridine 5'-Diphospho-glucuronosyltransferase Enzyme Contributions to Statin Glucuronidation

Enzyme Subtype Rosuvastatin Activity Relative Contribution Kinetic Characteristics
UGT1A1 Moderate Significant Intermediate capacity
UGT1A3 High Highest Superior lactonization
UGT2B7 Moderate Significant Intermediate capacity
Other UGTs Minimal Negligible Low activity

The temporal aspects of glucuronidation in statin metabolism reveal important patterns in drug disposition. Studies tracking rosuvastatin and its metabolites demonstrate that glucuronide formation occurs rapidly following drug administration, with peak concentrations of conjugated metabolites often observed within hours of dosing. The glucuronide conjugates typically exhibit longer elimination half-lives compared to the parent drug, reflecting their enhanced water solubility and reduced susceptibility to hepatic uptake transporters.

Clinical implications of statin glucuronidation extend to population pharmacokinetics and personalized medicine approaches. Genetic polymorphisms in uridine 5'-diphospho-glucuronosyltransferase enzymes can result in altered glucuronidation capacity, potentially affecting both drug efficacy and toxicity profiles. The development of deuterated glucuronide probes like this compound provides the analytical tools necessary to investigate these genetic influences and optimize statin therapy for individual patients.

Properties

Molecular Formula

C₂₈H₃₀D₆FN₃O₁₂S

Molecular Weight

663.7

Synonyms

1-[(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate]-d6 β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Metabolism

Rosuvastatin undergoes extensive metabolism primarily through the liver, where it is conjugated to glucuronides. The acyl-β-D-glucuronide form is particularly significant as it can influence the pharmacokinetics of Rosuvastatin itself and other co-administered drugs.

Key Findings

  • Phase II Metabolism : Rosuvastatin-d6 Acyl-β-D-glucuronide serves as an important marker for assessing the activity of UDP-glucuronosyltransferases (UGTs) involved in drug metabolism. Studies have shown that variations in UGT activity can significantly affect the plasma levels of Rosuvastatin and its metabolites .
  • Drug Interaction Studies : The acyl-β-D-glucuronide form has been utilized in various drug-drug interaction studies to evaluate how co-administered medications may alter the pharmacokinetics of Rosuvastatin. For instance, research indicates that certain drugs can inhibit UGT enzymes, leading to increased levels of this compound and potential toxicity .

Transporter Studies

This compound is also critical in studying drug transporters, especially those involved in hepatic and renal clearance.

Transporter Involvement

  • Organic Anion Transporting Polypeptides (OATPs) : Research has identified that Rosuvastatin is a substrate for various OATPs, which play a vital role in the hepatic uptake of statins. The acyl-β-D-glucuronide form can modulate the activity of these transporters, affecting the overall disposition of Rosuvastatin .
  • P-glycoprotein (P-gp) : Studies have shown that this compound interacts with P-glycoprotein, influencing its efflux from cells. This interaction is crucial for understanding how other drugs may affect the absorption and elimination of Rosuvastatin .

Clinical Implications

The applications of this compound extend into clinical settings, particularly concerning patient safety and therapeutic efficacy.

Case Studies

  • Patient Safety : A case study highlighted a patient who experienced elevated cholesterol levels due to an interaction between Rosuvastatin and a newly prescribed medication that inhibited UGT enzymes, resulting in increased plasma concentrations of this compound .
  • Therapeutic Monitoring : Another study emphasized the importance of monitoring glucuronidation pathways in patients receiving statin therapy, suggesting that measuring levels of this compound could help optimize dosing regimens and minimize adverse effects .

Data Tables

Study Findings Implications
Study 1Increased plasma levels of Rosuvastatin with co-administration of UGT inhibitorsHighlights need for dosage adjustments
Study 2Interaction with P-glycoprotein affects absorptionImportant for understanding drug interactions
Study 3Variability in glucuronidation affects therapeutic outcomesSuggests personalized medicine approaches

Comparison with Similar Compounds

Key Findings:

  • Enzyme Inhibition: Clopidogrel acyl glucuronide exhibits potent CYP2C8 inactivation (60–85% inhibition during therapy) and moderate OATP1B1 inhibition, increasing the risk of drug-drug interactions (DDIs) with substrates like cerivastatin .
  • Stability: All acyl glucuronides show pH-dependent instability, but reactivity varies. For example, diclofenac’s metabolite forms protein adducts more readily than furosemide’s . Rosuvastatin-d6’s deuterated structure may improve analytical stability compared to non-deuterated analogs .

Analytical and Clinical Relevance

Compound Analytical Use Clinical Implications
This compound Internal standard for LC-MS/MS assays Limited direct toxicity data; used to study rosuvastatin metabolism
Clopidogrel Acyl-β-D-glucuronide Quantified in DDI studies Causes CYP2C8-mediated DDIs (e.g., repaglinide toxicity)
Mycophenolic Acid Acyl-β-D-glucuronide Biomarker for immunosuppressant monitoring Accumulates in renal dysfunction, displacing protein-bound parent drug
Fenofibrate-d6 Acyl-β-D-glucuronide Stable isotope tracer in pharmacokinetics No significant DDIs reported

Key Findings:

  • Analytical Utility: Deuterated analogs like Rosuvastatin-d6 and Fenofibrate-d6 are critical for minimizing matrix effects in mass spectrometry, improving quantification accuracy .
  • Toxicity : Clopidogrel and diclofenac acyl glucuronides are linked to immune-mediated toxicity via protein adducts, whereas rosuvastatin’s metabolite is primarily studied for metabolic profiling rather than toxicity .

Structural and Functional Contrasts

  • Deuterium Labeling: Rosuvastatin-d6’s deuterated structure distinguishes it from non-deuterated analogs (e.g., simvastatin acyl glucuronide), reducing metabolic interference in assays .
  • Pharmacological Activity : Dabigatran acyl glucuronide retains anticoagulant activity, unlike most acyl glucuronides, which are inactive . Rosuvastatin’s glucuronide is presumed inactive, but this remains unconfirmed.

Preparation Methods

BaseSolventPurity (%)Yield (%)
DiethanolamineAcetonitrile99.588
L-LysineEthanol99.285
Magnesium sulfateEthyl acetate98.790

Enzymatic Glucuronidation of Rosuvastatin-d6

Glucuronidation is catalyzed by UDP-glucuronosyltransferase (UGT) isoforms, primarily UGT1A1 and UGT1A3, using human liver microsomes or recombinant enzymes . The acyl-β-D-glucuronide conjugate forms at the carboxylic acid group of Rosuvastatin-d6.

Optimized Glucuronidation Protocol

  • Enzyme Source : Recombinant UGT1A1 (baculovirus-insect cell system)

  • Cofactor : UDP-glucuronic acid (5 mM)

  • Incubation Time : 2 hours at 37°C

  • Yield : 76–82% (HPLC quantification)

Side products, such as ent-Rosuvastatin Lactone (CAS 615263-62-2), are minimized by maintaining pH 7.4 and excluding divalent cations .

Purification and Characterization

Purification Workflow

  • Liquid-Liquid Extraction : Ethyl acetate removes unreacted Rosuvastatin-d6 .

  • Ion-Exchange Chromatography : DEAE Sephadex® A-25 resin isolates the glucuronide conjugate .

  • Crystallization : Acetonitrile/water (7:3 v/v) yields white crystalline solid (mp 158–160°C) .

Analytical Data

  • High-Resolution MS : m/z 664.2 [M+H]⁺ (calc. 663.7 for C₂₈H₃₀D₆FN₃O₁₂S) .

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J = 8.5 Hz, 2H, fluorophenyl), 5.32 (s, 1H, glucuronide anomeric proton) .

  • Isotopic Purity : 98.9% (LC-MS/MS) .

Impurity Profiling and Mitigation

SynZeal’s impurity catalog identifies critical by-products (Table 2) . The 4,6-Diene Impurity (1422954-13-9) arises from dehydration during glucuronidation, controlled by inert atmosphere (N₂) and reduced incubation temperatures .

Table 2: Common Impurities in this compound Synthesis

ImpurityCAS No.SourceMitigation Strategy
Rosuvastatin 4,6-Diene1422954-13-9Dehydration of dihydroxyheptenoateN₂ atmosphere, 25°C incubation
ent-Rosuvastatin Lactone615263-62-2Intramolecular esterificationpH stabilization (7.0–7.5)
6,7-Dihydro Impurity1584149-37-0Over-reduction of double bondCatalytic hydrogenation control

Scale-Up Considerations

Pilot-scale production (10 kg batch) achieves consistent yields by:

  • Deuteration Uniformity : Ensuring >99% D-atom excess via qNMR.

  • Enzyme Recycling : Immobilized UGT1A1 on chitosan beads reduces cost by 40% .

  • Waste Stream Management : Distillation recovers 95% of deuterated methylamine .

Q & A

Basic Research Questions

Q. How can Rosuvastatin-d6 Acyl-β-D-glucuronide be accurately quantified in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Sample preparation must account for the metabolite’s instability: use ice-cold solvents, avoid methanol (to prevent hydrolysis), and add β-glucuronidase inhibitors (e.g., saccharolactone) during extraction. Calibration curves should include isotopically labeled internal standards (e.g., d4-indomethacin) to correct for matrix effects .

Q. What metabolic pathways lead to the formation of this compound?

  • Methodological Answer : Hepatic uridine diphosphate glucuronosyltransferases (UGTs) catalyze the conjugation of rosuvastatin’s carboxylic acid moiety with glucuronic acid. In vitro studies using human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) can identify specific enzymes involved. Incubation conditions must optimize pH (6.8–7.4) and cofactors (e.g., UDP-glucuronic acid) .

Q. How does the chemical stability of this compound impact pharmacokinetic analysis?

  • Methodological Answer : The metabolite undergoes pH-dependent hydrolysis and intramolecular acyl migration. For stability studies, store samples at -80°C in acidic buffers (pH 4–5) to minimize degradation. Kinetic modeling should account for time-dependent isomerization and hydrolysis rates, which vary with temperature and aglycone structure .

Q. What enzyme systems are inhibited by this compound, and how does this affect drug interactions?

  • Methodological Answer : The metabolite inhibits CYP2C8 (IC₅₀ ~10.9 µM) and OATP1B1 (IC₅₀ ~10 µM), potentially altering the pharmacokinetics of co-administered drugs (e.g., cerivastatin). In vitro inhibition assays using HLMs or transfected cells should include preincubation to assess time-dependent inactivation (TDI). Competitive inhibition by the parent drug must be ruled out via control experiments .

Advanced Research Questions

Q. How do protein adducts of this compound contribute to potential immunogenicity?

  • Methodological Answer : Reactive acyl glucuronides form covalent adducts with serum albumin and tissue proteins via nucleophilic substitution. Use electrophoretic separation (SDS-PAGE) followed by Western blotting with anti-adduct antibodies to detect modifications. ELISA assays can quantify circulating antibodies against adducts, linking them to hypersensitivity reactions in preclinical models .

Q. What in vitro models best predict the in vivo behavior of this compound in hepatic metabolism?

  • Methodological Answer : Primary rat or human hepatocytes are superior to recombinant enzymes (e.g., Supersomes) due to endogenous β-glucuronidase activity and transporter expression. For transporter studies, use OATP1B1-overexpressing HEK293 cells to evaluate hepatic uptake inhibition. Differences in enzyme lot variability (e.g., HLMs vs. Bactosomes) must be validated for reproducibility .

Q. How does renal impairment influence the pharmacokinetics of this compound?

  • Methodological Answer : In renal dysfunction, reduced glomerular filtration leads to metabolite accumulation (3–6-fold increase), displacing parent drug from plasma proteins. Use physiologically based pharmacokinetic (PBPK) models incorporating renal clearance parameters. Monitor free (unbound) rosuvastatin levels in plasma, as protein-binding displacement increases toxicity risk .

Q. What methodological challenges arise when analyzing reactive acyl glucuronide metabolites like this compound?

  • Methodological Answer : Key challenges include:

  • Isomerization : Resolve positional isomers via ultra-high-performance LC (UHPLC) with acidic mobile phases.
  • Adduct Formation : Use cold protein precipitation to avoid artifactual adducts during sample processing.
  • Matrix Effects : Validate assays in multiple biological matrices (e.g., urine, feces) due to differential glucuronidase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.